molecular formula C11H14F2N2O2S B5321288 1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine

1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B5321288
M. Wt: 276.31 g/mol
InChI Key: ZQFRCYHPLHPYRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3,4-Difluorophenyl)sulfonyl)-4-methylpiperazine is a useful research compound. Its molecular formula is C11H14F2N2O2S and its molecular weight is 276.31 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine is 276.07440519 g/mol and the complexity rating of the compound is 377. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of the compound 1-[(3,4-difluorophenyl)sulfonyl]-4-methylpiperazine, also known as Oprea1_408698, is Pyruvate kinase PKM . Pyruvate kinase is an enzyme involved in glycolysis, which is a crucial metabolic pathway for cellular respiration.

Mode of Action

It is known to interact with its target, pyruvate kinase pkm . The interaction between the compound and its target could lead to changes in the enzymatic activity of Pyruvate kinase PKM, potentially affecting the glycolysis pathway.

Biochemical Pathways

The compound’s interaction with Pyruvate kinase PKM suggests that it may affect the glycolysis pathway . Glycolysis is a critical biochemical pathway involved in the breakdown of glucose, providing energy and metabolic intermediates for cells. Changes in this pathway could have downstream effects on cellular energy production and other metabolic processes.

Result of Action

Given its target, it may influence cellular respiration and energy production by modulating the activity of Pyruvate kinase PKM

Properties

IUPAC Name

1-(3,4-difluorophenyl)sulfonyl-4-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFRCYHPLHPYRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.